5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is an organic compound with potential applications in multiple scientific fields, including chemistry, biology, and medicine. The compound's structure comprises a sulfonamide group, making it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Tetrahydroquinoline Core: : This involves cyclization reactions using precursors like anilines and suitable aldehydes under acidic or basic conditions.
Functionalization with the Methoxyacetyl Group: : This can be achieved using methoxyacetyl chloride in the presence of a base.
Attachment of the Sulfonamide Group: : Reaction of the intermediate with sulfonyl chlorides under basic conditions.
Introduction of the Chloro and Methoxy Groups: : Halogenation and methoxylation reactions are employed.
Industrial production methods: Industrial synthesis may use optimized routes that minimize reaction steps, improve yields, and reduce by-products. Typically, the process would be streamlined for large-scale production and might involve catalytic processes and continuous-flow reactors for efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones.
Reduction: : Reducing agents can convert the sulfonamide group to corresponding amines or thiols.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated position.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with catalysts.
Substitution: : Nucleophiles like ammonia (NH₃) or amines under suitable conditions.
Major products formed from these reactions
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines and thiols.
Substitution: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules due to its reactive functional groups.
Biology: Potential use as a biochemical probe for studying enzyme activities and protein interactions, given its sulfonamide group which is known to interact with various biological molecules.
Medicine: Explored for pharmacological properties, particularly in the development of novel antimicrobial and anti-inflammatory agents.
Industry: Applications in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
Molecular targets and pathways involved: The compound can interact with a variety of molecular targets, including:
Enzymes: : Inhibition of sulfonamide-sensitive enzymes, impacting metabolic pathways.
Receptors: : Potential binding to receptor sites, altering signal transduction processes.
Proteins: : Interaction with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar compounds
Sulfanilamide: : A simpler sulfonamide with antibacterial properties.
N-acetylsulfanilamide: : Another sulfonamide derivative with pharmaceutical applications.
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Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-7-15(11-16(13)22)21-28(24,25)18-10-14(20)6-8-17(18)27-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUWTAKXSAJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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